N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a biphenyl sulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Thiophene Introduction: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Biphenyl Sulfonamide Formation: The biphenyl sulfonamide moiety is usually formed by sulfonylation of a biphenyl amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The azepane ring might facilitate binding to certain receptors, while the sulfonamide group could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of an azepane ring, thiophene ring, and biphenyl sulfonamide in N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide provides distinct chemical and biological properties that are not found in its analogs
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S2/c27-30(28,23-12-10-21(11-13-23)20-8-4-3-5-9-20)25-18-24(22-14-17-29-19-22)26-15-6-1-2-7-16-26/h3-5,8-14,17,19,24-25H,1-2,6-7,15-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTVWZPLGRCIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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